N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide may have applications as a neurokinin-1 (NK1) receptor antagonist. NK1 receptors are involved in various physiological and pathological processes, including pain, depression, and emesis (vomiting). One study discusses a compound with similar structure demonstrating significant efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001).
Orexin Receptor Antagonism
Compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide might also be effective as orexin receptor antagonists. Orexin receptors play a crucial role in regulating sleep-wake cycles. The antagonism of these receptors can potentially be used to treat sleep disorders. A study investigating the blockade of orexin receptors found significant effects on sleep modulation in rats (Dugovic et al., 2009).
Topoisomerase I-Targeting in Cancer Therapy
The compound may have potential applications in targeting topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibitors of topoisomerase I have been explored for their anticancer properties. Research on compounds with similar structure has shown promising results in inhibiting tumor growth in vivo, especially in non-estrogen-responsive breast tumor models (Ruchelman et al., 2004).
5-HT1D Receptor Agonism
Another potential application could be in the area of 5-HT1D receptor agonism. The 5-HT1D receptor is a subtype of the serotonin receptor and plays a role in various neurological processes. Agonists for this receptor have potential implications in treating migraines and other neurological disorders. A study on novel compounds affecting the 5-HT1D receptor highlights the importance of these receptors in drug development (Barf et al., 1996).
Adenosine Receptor Antagonism for Parkinson's Disease
Adenosine receptor antagonists have been researched for their potential in treating Parkinson's disease. Compounds related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide might play a role in this therapeutic area, especially in targeting specific adenosine receptor subtypes. This approach could improve motor symptoms in Parkinson's disease patients (Zhang et al., 2008).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-30-19-9-7-18(8-10-19)25-23(29)22(28)24-15-21(26(2)3)16-6-11-20-17(14-16)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGVHMFBRUPIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.